5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-13-7-8-16(22-13)23(20,21)17-12-15(19-10-3-4-11-19)14-6-5-9-18(14)2/h5-9,15,17H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUITUPCZAWDFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H20N2O2S
- Molecular Weight : 284.39 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies indicate that compounds with similar structural features have demonstrated significant antitumor properties. For example, thiazole and pyrrole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that the thiophene sulfonamide structure may also possess similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 |
| 5-Methyl-N-(...) | TBD | TBD |
The structure-activity relationship (SAR) analysis indicates that modifications in the pyrrole and thiophene rings could enhance cytotoxicity, particularly through electron-donating groups.
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been documented, with specific derivatives exhibiting high efficacy in animal models. For instance, a thiazole-integrated pyrrolidine compound was reported to provide complete protection in seizure models.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit interactions between key proteins involved in cancer progression, such as MDM2.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : Some derivatives have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of pyrrole derivatives in vitro and in vivo. The results demonstrated a significant reduction in tumor size in treated mice compared to controls, with noted improvements in survival rates.
Study 2: Anticonvulsant Properties
In another study, a compound structurally related to 5-methyl-N-(...) was tested for anticonvulsant activity using the maximal electroshock seizure model. The results indicated a dose-dependent response, providing insights into its therapeutic potential for epilepsy.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antihypertensive Activity
Research has indicated that compounds similar to 5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide exhibit antihypertensive properties by acting as antagonists to angiotensin II receptors. This class of compounds has shown promise in lowering blood pressure through non-competitive inhibition mechanisms, which may lead to innovative treatments for hypertension .
1.2 Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Compounds containing thiophene and sulfonamide moieties have been documented to inhibit cyclooxygenase enzymes, specifically COX-II, which plays a critical role in inflammatory processes. In vitro studies have demonstrated that derivatives of this compound can effectively reduce inflammation markers, indicating its potential as an anti-inflammatory agent .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiophene ring followed by sulfonation and subsequent functionalization with pyrrole and pyrrolidine derivatives. Recent methodologies emphasize greener synthesis techniques, reducing environmental impact while maintaining yield and purity .
Table 1: Summary of Synthetic Methods
3.1 Case Study: Antihypertensive Effects
A recent study evaluated the antihypertensive effects of a series of thiophene-based sulfonamides, including derivatives of the target compound. The results indicated a significant reduction in systolic blood pressure in animal models, suggesting that these compounds could be further developed into effective antihypertensive medications .
3.2 Case Study: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The study revealed that certain modifications to the sulfonamide group enhanced COX-II inhibitory activity, leading to a decrease in inflammatory cytokines in vitro. These findings underscore the therapeutic potential of this compound in treating inflammatory diseases .
Conclusion and Future Directions
The compound this compound holds considerable promise in medicinal chemistry, particularly for its antihypertensive and anti-inflammatory applications. Ongoing research into its synthesis and biological activity will likely yield new insights that could facilitate the development of novel therapeutic agents.
Future studies should focus on:
- In vivo testing to confirm efficacy and safety profiles.
- Exploring additional biological activities , such as antimicrobial or anticancer properties.
- Optimization of synthetic routes to improve yields and reduce costs associated with production.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity 5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide?
- Methodology :
- Stepwise Synthesis : Begin with thiophene-2-sulfonyl chloride as a core building block. Introduce the pyrrolidine and methylpyrrole substituents via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Optimized Conditions : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts. Maintain temperatures between 60–80°C for optimal reactivity, and employ anhydrous solvents like DMF or THF to minimize hydrolysis .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions on the thiophene and pyrrolidine rings. Pay attention to characteristic sulfonamide (-SONH-) proton signals at δ 3.1–3.5 ppm and pyrrolidine ring protons at δ 2.5–3.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~438.2 g/mol) and detect isotopic patterns .
- FT-IR : Validate sulfonamide functional groups via S=O stretching vibrations at 1150–1350 cm .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- Target Selection : Prioritize enzyme targets with structural homology to sulfonamide-binding proteins (e.g., carbonic anhydrase, kinases) .
- In Vitro Assays : Conduct dose-response studies using fluorometric or colorimetric assays (e.g., fluorescence polarization for kinase inhibition). Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Cytotoxicity Screening : Use MTT assays on human cell lines (HEK293, HepG2) to assess preliminary safety thresholds .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies between computational predictions and observed biological activity?
- Methodology :
- Docking Refinement : Re-run molecular docking (AutoDock Vina, Schrödinger) with explicit solvent models and flexible side-chain adjustments to improve binding affinity predictions .
- Binding Kinetics : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding constants (K) and compare with computational ΔG values .
- Metabolite Profiling : Use LC-MS to identify potential in situ metabolites that may alter activity, such as sulfonamide hydrolysis products .
Q. How can researchers elucidate the compound’s mechanism of action when targeting multidrug-resistant pathogens?
- Methodology :
- Transcriptomic Analysis : Perform RNA-seq on treated bacterial cultures (e.g., MRSA) to identify differentially expressed genes linked to sulfonamide resistance (e.g., dihydropteroate synthase) .
- Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide uptake) to assess whether the compound disrupts microbial membrane integrity .
- Synergy Studies : Test combinations with β-lactam antibiotics to evaluate potentiation effects via checkerboard assays .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., sodium sulfonate) to improve aqueous solubility .
- Metabolic Stability : Conduct microsomal incubation assays (human/rat liver microsomes) with LC-MS analysis to identify metabolic hotspots (e.g., pyrrolidine N-demethylation) .
- PK/PD Modeling : Apply compartmental models to predict dose regimens achieving target plasma concentrations (e.g., ≥IC for 8–12 hours) .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistent results in enzyme inhibition assays?
- Methodology :
- Assay Replication : Repeat experiments with fresh compound batches to rule out degradation (store at -20°C in desiccated form) .
- Positive/Negative Controls : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) and validate assay conditions (pH, temperature, cofactors) .
- Orthogonal Assays : Cross-verify results using alternative methods (e.g., thermal shift assays alongside enzymatic activity measurements) .
Q. What computational tools are most effective for predicting off-target interactions?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger Phase or MOE to identify structural motifs prone to off-target binding (e.g., similarity to hERG channel inhibitors) .
- Proteome Mining : Screen against databases like ChEMBL or BindingDB using similarity ensemble approach (SEA) to flag potential off-targets .
- Machine Learning : Train random forest models on sulfonamide bioactivity data to predict toxicity endpoints (e.g., hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
